molecular formula C12H14BrNO4 B7642040 3-[(5-Bromofuran-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid

3-[(5-Bromofuran-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid

Cat. No. B7642040
M. Wt: 316.15 g/mol
InChI Key: CPWGNJDDGOYKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Bromofuran-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 41-2272 is a potent activator of soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in the regulation of various physiological processes.

Mechanism of Action

3-[(5-Bromofuran-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid 41-2272 activates sGC by binding to the heme group of the enzyme, leading to an increase in the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. The activation of sGC by this compound 41-2272 leads to an increase in cGMP levels, which in turn leads to the physiological effects observed.
Biochemical and physiological effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to induce vasodilation, leading to a decrease in blood pressure. This compound 41-2272 has also been shown to inhibit platelet aggregation, which could be useful in the prevention of thrombosis. Additionally, this compound 41-2272 has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(5-Bromofuran-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid 41-2272 in lab experiments is its potency as an sGC activator. This compound 41-2272 has been shown to be a more potent activator of sGC than other compounds, such as nitric oxide. Additionally, this compound 41-2272 has been shown to have a longer half-life than other sGC activators, which could be useful in in vivo studies. However, one of the limitations of using this compound 41-2272 in lab experiments is its potential toxicity. This compound 41-2272 has been shown to be toxic to some cell lines at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-[(5-Bromofuran-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid 41-2272. One area of research could be the development of more potent and selective sGC activators. Another area of research could be the investigation of the anti-cancer effects of this compound 41-2272 and its potential use in cancer therapy. Additionally, the use of this compound 41-2272 in combination with other drugs could be investigated for potential synergistic effects. Finally, the potential toxicity of this compound 41-2272 could be further investigated to determine its safety for use in humans.

Synthesis Methods

The synthesis of 3-[(5-Bromofuran-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid 41-2272 involves several steps, starting from the reaction of furan-2-carboxylic acid with thionyl chloride to obtain furan-2-carbonyl chloride. This intermediate is then reacted with cyclopropylamine to obtain the corresponding amide. The amide is then treated with lithium diisopropylamide (LDA) to form the cyclopropylamide anion, which is subsequently reacted with 2-methylpropanoic acid chloride to obtain this compound 41-2272. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-[(5-Bromofuran-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of pulmonary hypertension. This compound 41-2272 has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound 41-2272 has been shown to have anti-cancer effects, making it a potential candidate for cancer therapy.

properties

IUPAC Name

3-[(5-bromofuran-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4/c1-7(12(16)17)6-14(8-2-3-8)11(15)9-4-5-10(13)18-9/h4-5,7-8H,2-3,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWGNJDDGOYKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C1CC1)C(=O)C2=CC=C(O2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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